

Spectroscopic data for 6-Methylquinoline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 6-Methylquinoline

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An In-depth Technical Guide to the Spectroscopic Data of 6-Methylquinoline

This guide provides a comprehensive overview of the spectroscopic data for **6-methylquinoline**, a key heterocyclic compound used in the synthesis of various pharmaceuticals and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **6-methylquinoline**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **6-methylquinoline** provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ) in ppm	Coupling Constants (J) in Hz
H2	8.83 - 8.84	J = 4.3 Hz, 1.7 Hz
H8	8.03 - 8.04	J = 8.2 Hz
H4	7.99 - 8.00	
H5	7.55	J = 2.0 Hz
H7	7.53 - 7.54	
H3	7.33 - 7.34	
-CH ₃	2.52	

Data sourced from
experiments conducted at
89.56 MHz and 399.65 MHz in
CDCl₃.^[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the **6-methylquinoline** structure.

Carbon Assignment	Chemical Shift (δ) in ppm
C2	149.9
C8a	147.5
C4	135.5
C6	135.4
C7	131.5
C4a	128.8
C5	126.7
C8	126.2
C3	121.1
-CH ₃	21.5

Note: Specific peak assignments can vary slightly between sources.[\[2\]](#)[\[3\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of a compound like **6-methylquinoline**.

- **Sample Preparation:** Dissolve 5-25 mg of **6-methylquinoline** for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[\[4\]](#) The solvent provides a deuterium signal for the instrument to lock onto and will not produce large signals that overwhelm the sample peaks.[\[4\]](#)[\[5\]](#) Filter the solution through a pipette with a glass wool plug to remove any solid particles, which can degrade the spectral quality.
- **Instrument Setup:** Transfer the filtered sample into a clean NMR tube. Place the tube in the spectrometer's probe. The instrument's software is used to lock onto the solvent's deuterium signal, stabilizing the magnetic field.
- **Shimming:** The magnetic field is homogenized through a process called shimming, which involves adjusting electrical coils to maximize field uniformity across the sample volume. This

process is crucial for obtaining sharp, well-resolved spectral lines.

- **Data Acquisition:** For a standard ^1H NMR spectrum, a sufficient signal-to-noise ratio is often achieved in a few minutes.[4] For ^{13}C NMR, which is inherently less sensitive, data acquisition may take from 20 minutes to several hours, depending on the sample concentration.[4] A standard pulse sequence (e.g., zgpg30 on Bruker instruments) is used for proton-decoupled ^{13}C NMR.[6]
- **Data Processing:** The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The residual solvent peak or an internal standard like tetramethylsilane (TMS) is used to calibrate the chemical shift axis to 0 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations and is used to identify the functional groups present. **6-Methylquinoline** is a liquid at room temperature, making thin-film analysis a common method.[7]

IR Spectroscopic Data

Key IR absorption bands for **6-methylquinoline** are listed below.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
~2920	C-H Stretch	Methyl ($-\text{CH}_3$)
~1600, ~1500, ~1450	C=C Stretch	Aromatic Ring
~880, ~825	C-H Bend	Aromatic (out-of-plane)

Data obtained from the NIST
Chemistry WebBook.[8]

Experimental Protocol for IR Spectroscopy (Thin Film Method)

- **Sample Preparation:** As **6-methylquinoline** is a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.^[9]
- **Background Spectrum:** An initial spectrum of the clean salt plates is recorded. This background spectrum is automatically subtracted from the sample spectrum by the instrument's software to ensure that absorptions from the plates or atmospheric CO₂ and water vapor are removed.
- **Sample Analysis:** The prepared salt plates containing the sample are placed in the spectrometer's sample holder. A beam of infrared light is passed through the sample.^[10]
- **Data Acquisition:** The instrument records the frequencies at which the sample absorbs the IR radiation. The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).^[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. This provides information on the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of **6-methylquinoline** is typically acquired using Electron Ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Fragment
143	99.99	[M] ⁺ (Molecular Ion)
142	~50	[M-H] ⁺
115	~17	[M-H-HCN] ⁺ or [M-C ₂ H ₂] ⁺
144	~11	Isotope Peak ([¹³ C ₁ C ₉ H ₉ N] ⁺)

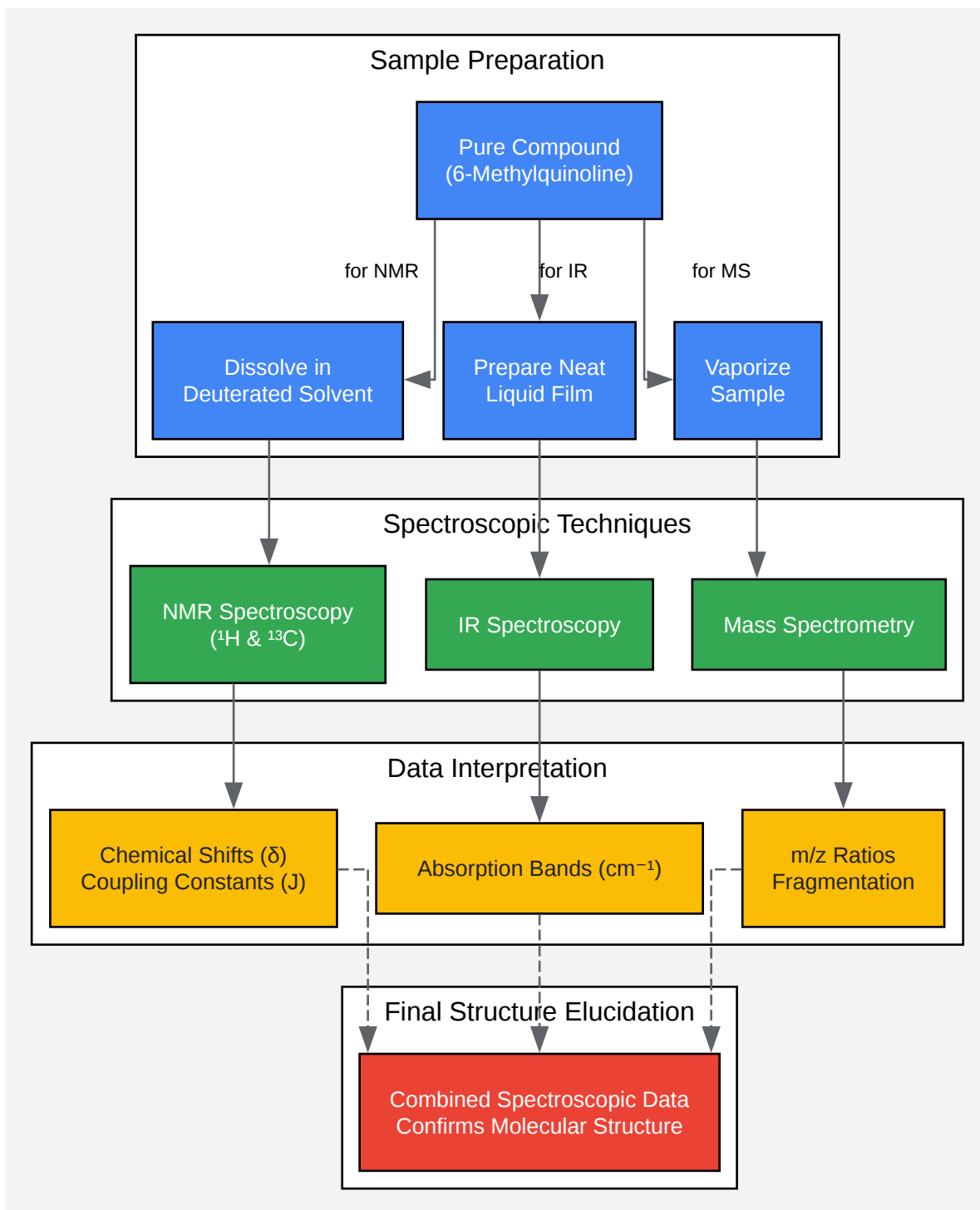
Data sourced from PubChem and NIST.^{[7][11]}

Experimental Protocol for Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the **6-methylquinoline** sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ($[M]^+$).[\[12\]](#)[\[13\]](#)
- **Fragmentation:** The high energy of EI causes some of the molecular ions to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.
- **Mass Analysis:** The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer. The analyzer, using electric or magnetic fields, separates the ions based on their mass-to-charge (m/z) ratio.[\[12\]](#)[\[14\]](#)
- **Detection:** A detector records the abundance of ions at each m/z value. This information is then used to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .[\[12\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **6-methylquinoline**.



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Caption: Workflow for spectroscopic identification of **6-methylquinoline**.

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